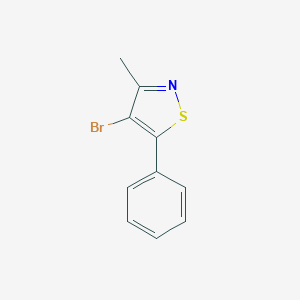
4-Bromo-3-methyl-5-phenylisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-5-phenylisothiazole, also known as this compound, is a useful research compound. Its molecular formula is C10H8BrNS and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Applications
4-Bromo-3-methyl-5-phenylisothiazole has shown promising biological activities that make it a candidate for therapeutic applications:
-
Antimicrobial Activity :
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 15 µg/mL Klebsiella spp. 20 µg/mL Shigella spp. 18 µg/mL -
Anticancer Properties :
Cell Line IC50 (µM) MCF-7 (Breast) 10.5 HepG2 (Liver) 12.0 A549 (Lung) 15.2 -
Anti-inflammatory Effects :
- The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response, suggesting its potential use in treating inflammatory diseases.
Industrial Applications
In addition to its biological significance, this compound has several industrial applications:
-
Pharmaceutical Development :
- The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents due to its reactivity and ability to modify biological pathways.
-
Agrochemical Production :
- Its properties make it suitable for developing agrochemicals aimed at pest control, enhancing crop yield by targeting specific pests while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of isothiazoles demonstrated that modifications at the phenyl group significantly enhance antimicrobial activity. The derivatives were tested against multiple bacterial strains, with this compound showing superior activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent .
Propriétés
Numéro CAS |
1732-51-0 |
|---|---|
Formule moléculaire |
C10H8BrNS |
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
4-bromo-3-methyl-5-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
SPEGVSXOEHGTPT-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
SMILES canonique |
CC1=NSC(=C1Br)C2=CC=CC=C2 |
Synonymes |
4-Bromo-3-methyl-5-phenylisothiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















